molecular formula C11H14N2O B14011562 3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]

3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]

Cat. No.: B14011562
M. Wt: 190.24 g/mol
InChI Key: UGLPVLCFWGFVNK-UHFFFAOYSA-N
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Description

3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is a heterocyclic compound that features a spiro linkage between a furo[2,3-C]pyridine and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a furo[2,3-C]pyridine derivative with a piperidine derivative under specific conditions. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spiro linkage. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is unique due to its specific spiro linkage and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

spiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]

InChI

InChI=1S/C11H14N2O/c1-4-13-8-10-9(1)7-11(14-10)2-5-12-6-3-11/h1,4,8,12H,2-3,5-7H2

InChI Key

UGLPVLCFWGFVNK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=C(O2)C=NC=C3

Origin of Product

United States

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